molecular formula C18H17FO5 B2371905 (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 527751-44-6

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2371905
CAS No.: 527751-44-6
M. Wt: 332.327
InChI Key: CVSVZUJZPUHVQG-GQCTYLIASA-N
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Description

This compound is a chalcone derivative, which is a type of aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .


Molecular Structure Analysis

The compound contains a central carbon-carbon double bond (the enone part of the chalcone), flanked by two aromatic rings. One ring has a fluorine and a hydroxyl group, while the other has three methoxy groups .


Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, including cyclization to form flavonoids, isomerization to form aurones, and addition reactions at the central double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups (like -OH and -OCH3) and the aromatic rings in this compound would likely make it relatively stable and possibly soluble in some organic solvents .

Scientific Research Applications

Fluorescence Properties

Research has explored the fluorescence characteristics of compounds similar to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. For instance, heteroaryl chalcones with trimethoxy-substituted phenyl rings, such as those in the mentioned compound, have shown unique absorption and fluorescence emission spectra. These properties depend on the rings and trimethoxysubstituted phenyl rings linked to the enone system, with the position of methoxy groups significantly affecting fluorescent properties (Suwunwong, Chantrapromma, & Fun, 2011).

Antibacterial Activity

Some studies have synthesized fluorinated chalcones, sharing structural similarities with the mentioned compound, and evaluated their antibacterial activity. These compounds showed broad-spectrum activity against various pathogenic bacteria strains, including Gram-positive and Gram-negative bacteria (Amole, Bello, & Oyewale, 2019).

Antioxidant Activity

Research on 2'-aminochalcone derivatives, structurally related to this compound, has shown potential antioxidant activity. These compounds have been characterized and tested in vitro, demonstrating that certain functional groups can significantly enhance antioxidant capabilities (Sulpizio, Roller, Giester, & Rompel, 2016).

Molecular Structure and Electronic Properties

Several studies have focused on the molecular structure, FT-IR, and electronic properties of related chalcone derivatives. These studies often involve advanced techniques like X-ray diffraction, NBO analysis, and density functional methods to understand the molecule's geometry, stability, and electronic behavior (Mary et al., 2015).

Cancer Research

Some chalcone derivatives similar to the mentioned compound have been investigated for their potential as anticancer agents. These studies often involve separation and characterization of different enantiomers and assessing their biological activity (Shinde et al., 2007).

Mechanism of Action

The mechanism of action of chalcones depends on their specific biological activity. For example, some chalcones act as inhibitors of key enzymes, while others may interact with cell receptors . Without specific studies on this compound, it’s difficult to provide a detailed mechanism of action.

Future Directions

Future research on this compound could involve exploring its potential biological activities, determining its physical and chemical properties, and developing methods for its synthesis .

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSVZUJZPUHVQG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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